盐酸伐尼克兰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

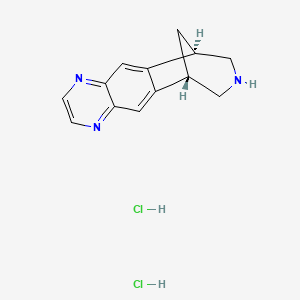

盐酸伐尼克兰是一种处方药,主要用于戒烟。它以香烟和Champix等品牌名称出售。该化合物是烟碱乙酰胆碱受体的部分激动剂,特别针对α4/β2亚型。 通过与这些受体结合,盐酸伐尼克兰有助于减少与尼古丁成瘾相关的渴望和戒断症状 .

科学研究应用

盐酸伐尼克兰具有广泛的科学研究应用:

化学: 它被用作研究烟碱乙酰胆碱受体相互作用的模型化合物。

生物学: 研究集中在其对神经递质释放和受体结合的影响。

医学: 主要用于戒烟,它还在研究其在治疗其他成瘾和神经精神疾病中的潜力。

作用机制

盐酸伐尼克兰充当α4/β2烟碱乙酰胆碱受体的部分激动剂。通过部分激活这些受体,它减少了大脑奖励中枢(伏隔核)中多巴胺的释放。这种作用有助于减轻与尼古丁成瘾相关的渴望和戒断症状。 此外,盐酸伐尼克兰对其他烟碱受体亚型具有一定的活性,包括α3/β4和含α6的受体 .

类似化合物:

安非他酮: 另一种戒烟辅助剂,但它作为去甲肾上腺素-多巴胺再摄取抑制剂起作用。

尼古丁替代疗法 (NRT): 包括尼古丁贴片和口香糖等产品,这些产品提供尼古丁以减轻戒断症状。

赛替利嗪: 一种植物性生物碱,也充当烟碱受体的部分激动剂.

独特性: 盐酸伐尼克兰在α4/β2烟碱乙酰胆碱受体的选择性和部分激动剂活性方面是独特的。 这种选择性使其能够有效地减少渴望和戒断症状,与尼古丁等完全激动剂相比,副作用更少 .

生化分析

Biochemical Properties

Varenicline hydrochloride acts as a partial agonist of the alpha4/beta2 nicotinic acetylcholine receptor (α4β2 nAChR), and also on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .

Cellular Effects

Varenicline hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory cytokine levels, cell proliferation, and migration rates in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cell lines .

Molecular Mechanism

Varenicline hydrochloride exerts its effects at the molecular level primarily through its interaction with nicotinic acetylcholine receptors. It is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . This means that it can bind to these receptors and activate them, but not to the same extent as the full agonist, nicotine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Varenicline hydrochloride have been observed to change over time. For instance, it has been found to decrease LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs to a similar level that observed with dexamethasone .

Dosage Effects in Animal Models

The effects of Varenicline hydrochloride have been studied in animal models. For example, it has been found to ameliorate ketamine-evoked set-shifting deficits in a ketamine-based model of schizophrenia-like cognitive deficits on the attentional set-shifting task in rats .

Metabolic Pathways

Varenicline hydrochloride undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged Varenicline . Renal elimination of Varenicline is primarily through glomerular filtration along with active tubular secretion possibly via the organic cation transporter, OCT2 .

准备方法

合成路线和反应条件: 盐酸伐尼克兰的合成涉及多个步骤,从市售原料开始。一种常见的合成路线包括用苯并氮杂卓部分对吡嗪衍生物进行环化。 反应条件通常涉及使用强碱和高温来促进环化过程 .

工业生产方法: 盐酸伐尼克兰的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化。 最终产物然后被转化为其盐酸盐形式,以提高稳定性和易于配制 .

化学反应分析

反应类型: 盐酸伐尼克兰经历几种类型的化学反应,包括:

氧化: 可能发生轻微的氧化反应,导致形成 N-氧化衍生物。

还原: 还原反应不太常见,但会导致还原类似物的形成。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 可以使用像氢化铝锂这样的还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物: 从这些反应中形成的主要产物包括伐尼克兰的各种衍生物,例如 N-氧化物和还原类似物。 这些衍生物可能具有不同的药理特性,并且经常被研究以了解其潜在的治疗益处 .

相似化合物的比较

Bupropion: Another smoking cessation aid, but it works as a norepinephrine-dopamine reuptake inhibitor.

Nicotine Replacement Therapies (NRT): Includes products like nicotine patches and gum, which provide nicotine to reduce withdrawal symptoms.

Cytisine: A plant-based alkaloid that also acts as a partial agonist at nicotinic receptors.

Uniqueness: Varenicline Hydrochloride is unique in its high selectivity and partial agonist activity at the alpha4/beta2 nicotinic acetylcholine receptors. This selectivity allows it to effectively reduce cravings and withdrawal symptoms with fewer side effects compared to full agonists like nicotine .

属性

CAS 编号 |

230615-23-3 |

|---|---|

分子式 |

C13H15Cl2N3 |

分子量 |

284.18 g/mol |

IUPAC 名称 |

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |

InChI |

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |

InChI 键 |

NZVVYNGXLGJKCW-DRJPZDRJSA-N |

SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

手性 SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

规范 SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

同义词 |

(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)